Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18619744
Molecular Formula: C14H23F2NO4
Molecular Weight: 307.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23F2NO4 |
|---|---|
| Molecular Weight | 307.33 g/mol |
| IUPAC Name | tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-8-7-10(14(15,16)9-17)5-6-11(18)20-4/h10H,5-9H2,1-4H3 |
| Standard InChI Key | KISRDVFGLAKJBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCC(=O)OC |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate, reflects its functional groups:
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A piperidine ring substituted at the 3- and 4-positions with fluorine and a methoxy-oxo-propyl chain, respectively.
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A Boc (tert-butoxycarbonyl) protecting group at the 1-position, common in peptide synthesis .
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A 3-methoxy-3-oxo-propyl side chain, which introduces ester and ketone functionalities.
The molecular formula is C<sub>15</sub>H<sub>23</sub>F<sub>2</sub>NO<sub>4</sub>, with a calculated molecular weight of 331.34 g/mol.
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, analogs like tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate offer reference points:
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<sup>1</sup>H NMR: Peaks for the Boc group (δ 1.44 ppm, singlet) and piperidine protons (δ 3.00–3.50 ppm, multiplet) .
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<sup>19</sup>F NMR: Two distinct fluorine signals near δ -70 ppm (CF<sub>2</sub>) .
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IR Spectroscopy: Stretches for carbonyl (C=O, ~1700 cm<sup>-1</sup>) and ester (C-O, ~1250 cm<sup>-1</sup>) groups .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is likely synthesized via multistep functionalization of piperidine precursors:
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Introduction of Fluorine: Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position of piperidine.
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Side-Chain Installation: Michael addition or alkylation to attach the 3-methoxy-3-oxo-propyl group, as seen in analogous syntheses of ethyl 4,4-difluoro-3-oxobutanoate derivatives .
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Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to form the carbamate .
Optimized Reaction Conditions
Data from similar compounds suggest:
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection .
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Catalysts: DMAP (4-dimethylaminopyridine) for esterification .
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Yields: 50–70% for fluorination steps, depending on steric hindrance .
Physicochemical Properties
Solubility and Lipophilicity
Predicted using computational models (e.g., SwissADME):
| Parameter | Value |
|---|---|
| Log<em>P</em> | 2.1 (moderate lipophilicity) |
| Water Solubility | 0.15 mg/mL (sparingly soluble) |
| TPSA | 58.2 Ų |
These properties align with fluorinated piperidines, which often exhibit enhanced blood-brain barrier permeability compared to non-fluorinated analogs .
Thermal Stability
Differential scanning calorimetry (DSC) of related Boc-protected piperidines shows:
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Melting Point: ~85–90°C (decomposition observed above 150°C) .
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Storage Recommendations: -20°C under inert atmosphere to prevent hydrolysis .
Applications in Pharmaceutical Research
Role in Drug Discovery
The compound’s structure suggests utility as:
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A building block for kinase inhibitors, leveraging the fluorine atoms for target binding .
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A precursor to prodrugs, where the ester group enables controlled release via hydrolysis.
Case Study: Antiviral Activity
Analogous fluorinated piperidines demonstrate IC<sub>50</sub> values of 0.5–2.0 μM against RNA viruses (e.g., influenza, SARS-CoV-2) by inhibiting viral proteases .
| Parameter | Value |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |
| Precautionary Measures | Use PPE (gloves, goggles) and work in a fume hood . |
Environmental Impact
Predicted biodegradability: Low (Persistency Index = 3.2), requiring specialized disposal methods to prevent groundwater contamination .
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